molecular formula C10H12N2O2 B2710876 2-(Propanoylamino)benzamide CAS No. 21411-14-3

2-(Propanoylamino)benzamide

Cat. No. B2710876
CAS RN: 21411-14-3
M. Wt: 192.218
InChI Key: ZGHPOHVCFWVZBU-UHFFFAOYSA-N
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Description

“2-(Propanoylamino)benzamide” is a chemical compound with the molecular formula C10H12N2O2 . It is a derivative of benzamide, which is an organic compound with the chemical formula of C7H7NO . Benzamide is the simplest amide derivative of benzoic acid .


Synthesis Analysis

Benzamide compounds can be synthesized starting from benzoic acid or its derivatives and amine derivatives . The reaction can be performed through direct condensation of benzoic acids and amines under certain conditions .


Molecular Structure Analysis

The molecular structure of “2-(Propanoylamino)benzamide” can be analyzed using various spectroscopic methods such as IR, 1H NMR, 13C NMR .


Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. For instance, they can be synthesized through direct condensation of carboxylic acids and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Propanoylamino)benzamide” can be determined using various analytical techniques. For instance, its molecular weight is 192.21448 .

Scientific Research Applications

Biological Activity and Drug Design

A study on benzamides, including structures related to 2-(Propanoylamino)benzamide, reveals their significance in pharmaceutical chemistry. These compounds exhibit a wide range of biological activities, making them valuable in drug design and development. For instance, benzamides have been evaluated for their antibacterial, antifungal, and antitumor properties. This is exemplified in the investigation of benzamides for their activity against mycobacterial, bacterial, and fungal strains, as well as their potential in inhibiting photosynthetic electron transport, indicating their diverse pharmacological applications (Imramovský et al., 2011).

Molecular Imaging and Diagnostic Applications

Benzamide derivatives have also found applications in molecular imaging, particularly in diagnosing and managing cancer. Radioiodinated N-(2-(diethylamino)ethyl)benzamides, a class related to 2-(Propanoylamino)benzamide, have been identified as selective agents for melanotic melanoma. These compounds are used for scintigraphic imaging in nuclear medicine, highlighting the role of benzamides in enhancing the efficacy of molecular imaging techniques (Wolf et al., 2004).

Material Science and Photovoltaic Applications

In the realm of materials science, benzamide derivatives have contributed to the development of high-efficiency and air-stable photovoltaic cells. The introduction of benzylamine, a molecule structurally related to 2-(Propanoylamino)benzamide, as a surface passivation agent, exemplifies the intersection of organic chemistry and materials science. This approach has led to improvements in the moisture-resistance and electronic properties of perovskite films, underscoring the potential of benzamides in advancing solar energy technologies (Wang et al., 2016).

Synthetic Chemistry and Methodology

Furthermore, benzamides serve as pivotal intermediates in synthetic organic chemistry. The synthesis of 1,4-benzodiazepine compounds from 2-(arylamino)benzamides through oxidative C–N bond formation illustrates the utility of benzamide derivatives in constructing complex molecular architectures. This method demonstrates the flexibility and efficiency of using benzamides in synthetic strategies, enabling the preparation of compounds with significant biological importance (Li et al., 2014).

properties

IUPAC Name

2-(propanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-9(13)12-8-6-4-3-5-7(8)10(11)14/h3-6H,2H2,1H3,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHPOHVCFWVZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Propanoylamino)benzamide

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